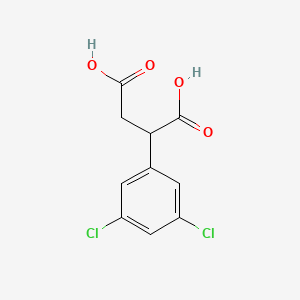

2-(3,5-Dichlorophenyl)-butanedioicacid

Beschreibung

2-(3,5-Dichlorophenyl)-butanedioic acid is a dicarboxylic acid derivative featuring a 3,5-dichlorophenyl substituent attached to a four-carbon backbone.

Eigenschaften

Molekularformel |

C10H8Cl2O4 |

|---|---|

Molekulargewicht |

263.07 g/mol |

IUPAC-Name |

2-(3,5-dichlorophenyl)butanedioic acid |

InChI |

InChI=1S/C10H8Cl2O4/c11-6-1-5(2-7(12)3-6)8(10(15)16)4-9(13)14/h1-3,8H,4H2,(H,13,14)(H,15,16) |

InChI-Schlüssel |

UWMBJDIYABHWEV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-butanedioicacid typically involves the reaction of 3,5-dichlorobenzoyl chloride with malonic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of 2-(3,5-Dichlorophenyl)-butanedioicacid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-Dichlorophenyl)-butanedioicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2-(3,5-Dichlorophenyl)-butanedioicacid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 2-(3,5-Dichlorophenyl)-butanedioicacid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-(3,5-Dichlorophenyl)acetic Acid (CAS 51719-65-4)

- Structural Differences : The acetic acid derivative lacks the extended dicarboxylic acid chain, featuring only a two-carbon backbone .

- Functional Implications: The shorter chain reduces molecular weight (MW: ~205 g/mol vs. ~265 g/mol for butanedioic acid) and may decrease water solubility.

- Applications : Patent records suggest dichlorophenylacetic acid derivatives are intermediates in herbicide synthesis, though specific data for this compound are sparse .

3,4-Dihydroxybenzeneacrylic Acid (Caffeic Acid)

- Structural Differences: Caffeic acid is a monocarboxylic acid with a catechol (3,4-dihydroxyphenyl) group, contrasting with the dichlorophenyl and dicarboxylic acid motifs in the target compound .

- Functional Implications: Caffeic acid’s catechol group enhances antioxidant activity via radical scavenging, while the dichlorophenyl group in 2-(3,5-Dichlorophenyl)-butanedioic acid may favor hydrophobic interactions.

- Applications : Caffeic acid is widely used in food preservation and supplements, whereas the dichlorophenyl analog’s applications remain speculative without direct evidence .

2-(3,5-Dichlorophenyl)-1,3-Benzoxazole-6-Carboxylic Acid (Polymorphs)

- Structural Differences : This compound incorporates a benzoxazole heterocycle fused to the carboxylic acid group, introducing rigidity and aromaticity absent in the butanedioic acid derivative .

- The patent highlights polymorphic forms, suggesting pharmaceutical relevance for controlled-release formulations or improved bioavailability .

Biologische Aktivität

2-(3,5-Dichlorophenyl)-butanedioic acid, a compound featuring a dichlorophenyl moiety attached to a butanedioic acid backbone, has garnered interest in various scientific fields due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H8Cl2O4

- CAS Number : 195883-06-8

- Molecular Weight : 251.08 g/mol

The structural composition of 2-(3,5-Dichlorophenyl)-butanedioic acid contributes to its reactivity and interactions with biological systems. The presence of chlorine atoms enhances its electrophilic character, making it a candidate for various biochemical interactions.

The biological activity of 2-(3,5-Dichlorophenyl)-butanedioic acid can be attributed to its interaction with specific molecular targets within cells. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It may act on receptors that mediate physiological responses, influencing processes such as inflammation or apoptosis.

- Biomolecular Interactions : The compound can interact with nucleic acids or proteins, potentially altering gene expression or protein function.

Antimicrobial Properties

Research has indicated that 2-(3,5-Dichlorophenyl)-butanedioic acid exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

- Bacteria : The compound shows inhibitory effects on Gram-positive and Gram-negative bacteria.

- Fungi : It has also been tested against fungal strains with promising results.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Moderate |

| Fungi | Effective |

Anticancer Potential

Studies have explored the anticancer properties of 2-(3,5-Dichlorophenyl)-butanedioic acid. In cell line assays, the compound has demonstrated:

- Cytotoxicity : Significant reduction in cell viability in various cancer cell lines.

- Mechanisms : Induction of apoptosis and cell cycle arrest have been noted as potential mechanisms of action.

Case Studies

-

Study on Antimicrobial Activity :

- In a study published in the Journal of Antimicrobial Chemotherapy, 2-(3,5-Dichlorophenyl)-butanedioic acid was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antibacterial properties .

-

Anticancer Research :

- A study reported in Cancer Research examined the effects of the compound on human breast cancer cell lines. The findings revealed that treatment with 50 µM of the compound resulted in a 70% reduction in cell proliferation compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.